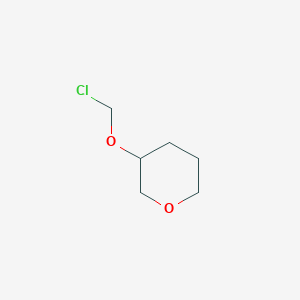

3-(氯甲氧基)氧杂环己烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of chlorinated oxetanes and related compounds can be achieved through various methods. For instance, an efficient protocol for the synthesis of 3-chloro- and 3,3-dichloro-2-oxindoles has been developed using hypervalent iodine-mediated chlorooxidation, which could potentially be adapted for the synthesis of 3-(Chloromethoxy)oxane . Additionally, the electrooxidative double ene-type chlorination has been used to prepare chlorinated compounds, suggesting that similar electrochemical methods might be applicable . Furthermore, the synthesis of 3,3-dinitratooxetane provides an example of how nitration can be used to introduce oxygen-rich functional groups into the oxetane ring .

Molecular Structure Analysis

The molecular structure of chlorinated oxetanes can be complex and is often determined using techniques such as X-ray diffraction. For example, 3,3-dinitratooxetane was characterized by monoclinic single crystals suitable for X-ray diffraction, indicating a dense and potentially energetic material . This suggests that 3-(Chloromethoxy)oxane could also have a unique and intricate molecular structure that might be elucidated using similar techniques.

Chemical Reactions Analysis

Chlorinated oxetanes can undergo a variety of chemical reactions. The reaction of 3-substituted oxetanes with nitric acid in dichloromethane leads to quantitative conversion to 2-substituted propane-1,3-diol dinitrates, indicating that the oxetane ring can be opened under certain conditions . This could imply that 3-(Chloromethoxy)oxane might also be reactive towards acids and could undergo ring-opening reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated oxetanes can vary widely. For instance, the synthesis of poly[3-chloromethyl-3-(1,1,2,2-tetrahydro-perfluoro-octyl-oxy)methyl oxetane] revealed properties such as viscosity, glass transition, and decomposition temperatures, as well as surface properties . These findings suggest that 3-(Chloromethoxy)oxane could also exhibit unique physical and chemical properties that would be important to characterize for potential applications.

科学研究应用

催化对映选择性合成

对合成方法学发展的研究强调了3,3-二取代吲哚啉的催化对映选择性合成,这是一种天然产物和药用活性化合物中普遍存在的结构基序。由于对生物活性有影响,吲哚啉中C3立体中心取代基的重要性促使人们努力创造催化对映选择性方法来生成此类手性化合物。Zhong‐Yan Cao、F. Zhou和Jian Zhou(2018年)的研究概述了各种催化方法,包括使用双功能基于磷酰胺的催化剂构建季戊二烯吲哚啉和活化螺环丙基吲哚啉用于对映选择性环加成,突出了“3-(氯甲氧基)氧杂环己烷”在合成具有高结构多样性和对映选择性的复杂手性结构中的应用 (Cao, Zhou, & Zhou, 2018).

电化学水氧化和氧还原

Yelena Gorlin等人(2013年)对双功能锰氧化物催化剂的原位X射线吸收光谱的研究展示了在电化学系统中的应用,特别是对于氧还原和析出反应。这项研究揭示了反应条件下电催化剂的化学性质,表明“3-(氯甲氧基)氧杂环己烷”在开发用于能量转换和存储应用的高效催化剂中的潜在用途 (Gorlin et al., 2013).

1,3-二氧杂环的不对称构建

A. Matsumoto、K. Asano和S. Matsubara(2015年)讨论了一种新的不对称构建1,3-二氧杂环的方法,该方法涉及由手性磷酸催化的半缩醛化/分子内氧-迈克尔加成级联。这种方法表明了“3-(氯甲氧基)氧杂环己烷”在合成光学活性1,3-多元醇基序中的作用,这对于多酮的从头合成至关重要,从而突出了其在为合成和药物化学创建有用的手性构件块中的应用 (Matsumoto, Asano, & Matsubara, 2015).

催化中的氧代铁(IV)配合物

Marc C Piquette、S. V. Kryatov和E. Rybak-Akimova(2019年)对氧代铁(IV)配合物进行的研究探索了烯烃氧化中的催化副产物,展示了如何将这些配合物重新引入催化循环中,这可能表明“3-(氯甲氧基)氧杂环己烷”在开发用于合成转化的催化剂中的应用 (Piquette, Kryatov, & Rybak-Akimova, 2019).

金属有机骨架中的磁热效应

Suijun Liu等人(2016年)展示了基于Gd的金属有机骨架(MOF)在表现出显着的磁热效应中的应用,这一特性对于磁制冷技术至关重要。这项研究表明“3-(氯甲氧基)氧杂环己烷”在开发具有新型磁性的材料中的潜在应用 (Liu et al., 2016).

属性

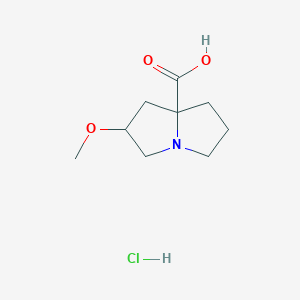

IUPAC Name |

3-(chloromethoxy)oxane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c7-5-9-6-2-1-3-8-4-6/h6H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXKOJHBYAVSNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)OCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

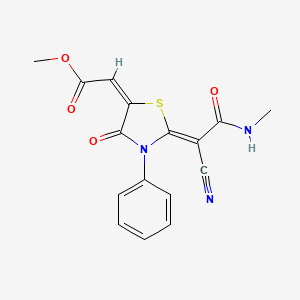

![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2530696.png)

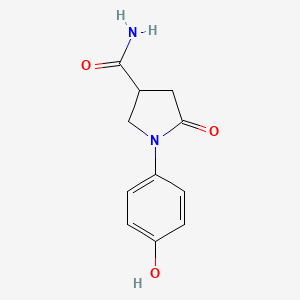

![6-(2-fluorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2530697.png)

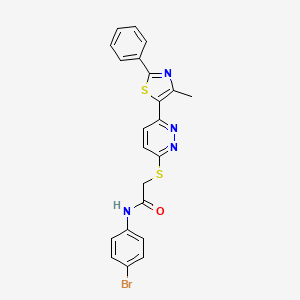

![4-(N-benzyl-N-methylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2530705.png)

![2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B2530707.png)

![N-(3-chloro-4-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2530710.png)